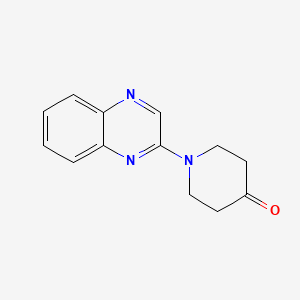

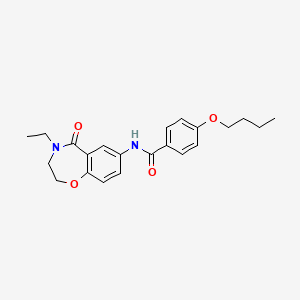

![molecular formula C27H30N2O5S B6493727 N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2,2-diphenylacetamide CAS No. 922120-83-0](/img/structure/B6493727.png)

N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2,2-diphenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline . Tetrahydroisoquinoline (THIQ) derivatives have been reported for various biological activities like anti-microbial, anti-cancer, anti-viral, and anti-HIV .

Synthesis Analysis

The synthesis of similar compounds involves the design and synthesis of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues as inhibitors of HIV-1 reverse transcriptase . The compounds were characterized by infrared spectroscopy, proton nuclear magnetic resonance spectroscopy, and mass spectroscopy .Molecular Structure Analysis

The molecular structure of similar compounds was determined using infrared spectroscopy, proton nuclear magnetic resonance spectroscopy, and mass spectral data .Chemical Reactions Analysis

The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were predicted and found to be within the acceptable range of drugable properties .科学的研究の応用

Medicinal Chemistry and Drug Development

F2282-0423 serves as a promising scaffold for designing novel biologically active compounds. Researchers have explored its potential as a building block for synthesizing natural products and synthetic pharmaceuticals. Notably, optically pure 1,2,3,4-tetrahydroisoquinoline carboxylic acids derived from F2282-0423 have been of interest due to their diverse biological activities. These include anti-inflammatory, anti-viral, anti-fungal, and anti-cancer properties .

Influenza Virus Polymerase Inhibitors

Derivatives of F2282-0423 have been synthesized and evaluated as potent inhibitors of the influenza virus polymerase acidic (PA) endonuclease domain. These compounds represent a potential avenue for developing new antiviral agents .

Parkinson’s Disease Treatment

6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid, a derivative of F2282-0423, has been isolated from Mucuna pruriens. Traditionally used for treating Parkinson’s disease, this compound behaves as a peripheral catechol-O-methyltransferase inhibitor (COMTI) .

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

F2282-0423 analogues have been designed and synthesized as inhibitors of HIV-1 reverse transcriptase. These compounds contribute to the development of antiretroviral therapies for HIV infection .

Privileged Scaffold for Drug Discovery

The tetrahydroisoquinoline core of F2282-0423, along with related derivatives, has been recognized as a ‘privileged scaffold.’ Researchers use it to identify, design, and synthesize novel biologically active molecules. Applications range from anti-inflammatory agents to potential treatments for neurodegenerative disorders .

Synthetic Methodology

The synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. This methodology has broader implications for constructing chiral tetrahydroisoquinoline derivatives .

作用機序

Target of Action

The primary target of F2282-0423 is currently unknown. The compound’s structure, which includes a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety, suggests it may interact with a variety of biological targets .

Mode of Action

Compounds with similar structures have been shown to inhibit hiv-1 reverse transcriptase

Biochemical Pathways

Without specific information on the primary target of F2282-0423, it is challenging to accurately summarize the affected biochemical pathways. If the compound does indeed inhibit HIV-1 reverse transcriptase, it would interfere with the replication of the HIV-1 virus, affecting the viral life cycle .

Result of Action

The molecular and cellular effects of F2282-0423’s action are largely unknown due to the lack of specific information about its primary target and mode of action. If the compound does inhibit HIV-1 reverse transcriptase, it could potentially reduce the replication of the HIV-1 virus, leading to a decrease in viral load .

将来の方向性

特性

IUPAC Name |

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O5S/c1-33-24-17-22-13-15-29(19-23(22)18-25(24)34-2)35(31,32)16-14-28-27(30)26(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,17-18,26H,13-16,19H2,1-2H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTTZFVWKITWMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,2-diphenylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]-3-methylphenyl}acetamide](/img/structure/B6493685.png)

![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}adamantane-1-carboxamide](/img/structure/B6493707.png)

![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-4-(propan-2-yloxy)benzamide](/img/structure/B6493709.png)

![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2,4-dimethoxybenzamide](/img/structure/B6493713.png)

![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B6493719.png)

![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-ethoxyphenoxy)acetamide](/img/structure/B6493721.png)

![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B6493726.png)